1-Acetyl-6-ethyl-1H-indazole-5-carbonitrile
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Overview
Description
1-Acetyl-6-ethyl-1H-indazole-5-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-ethyl-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-ethylbenzonitrile with hydrazine hydrate, followed by acetylation. The reaction conditions often involve the use of catalysts such as copper(II) acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-6-ethyl-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-Acetyl-6-ethyl-1H-indazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in oncology and neurology.
Industry: The compound’s stability and reactivity make it useful in the development of industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-Acetyl-6-ethyl-1H-indazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to desired biological effects .
Comparison with Similar Compounds
1H-Indazole: A parent compound with a simpler structure.
2H-Indazole: Another isomer with different reactivity.
Indole Derivatives: Compounds with a similar indole ring but different substituents.
Uniqueness: 1-Acetyl-6-ethyl-1H-indazole-5-carbonitrile stands out due to its specific substituents, which confer unique chemical and biological properties. Its acetyl and ethyl groups enhance its reactivity and potential for diverse applications compared to other indazole derivatives .
Properties
Molecular Formula |
C12H11N3O |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-acetyl-6-ethylindazole-5-carbonitrile |
InChI |
InChI=1S/C12H11N3O/c1-3-9-5-12-11(4-10(9)6-13)7-14-15(12)8(2)16/h4-5,7H,3H2,1-2H3 |
InChI Key |
BRSNNQDEWWBPJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2C=NN(C2=C1)C(=O)C)C#N |
Origin of Product |
United States |
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